6,7-Dimethoxy-2-methylquinazolin-4-ol
Overview
Description
6,7-Dimethoxy-2-methylquinazolin-4-ol is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.23 g/mol . It is a quinazoline derivative, characterized by the presence of methoxy groups at the 6 and 7 positions, a methyl group at the 2 position, and a hydroxyl group at the 4 position of the quinazoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-methylquinazolin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-amino-4,5-dimethoxybenzoic acid with formamide, followed by methylation and subsequent hydrolysis . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like thionyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-methylquinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially converting the hydroxyl group to other functional groups.
Substitution: The methoxy groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline diones, while substitution reactions can produce a variety of quinazoline derivatives with different functional groups .
Scientific Research Applications
6,7-Dimethoxy-2-methylquinazolin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-methylquinazolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2,4-quinazolinedione: Another quinazoline derivative with similar structural features but different functional groups.
4-Amino-2-chloro-6,7-dimethoxyquinazoline: A compound with an amino and chloro group, showing different chemical reactivity and biological activity.
Uniqueness
6,7-Dimethoxy-2-methylquinazolin-4-ol is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
6,7-Dimethoxy-2-methylquinazolin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluations, mechanisms of action, and comparative studies with related compounds.
Molecular Formula: CHNO
Molecular Weight: 220.23 g/mol
The synthesis of this compound typically involves the cyclization of 2-amino-4,5-dimethoxybenzoic acid with formamide, followed by methylation and hydrolysis . This compound can also undergo various chemical reactions such as oxidation and substitution, allowing for the formation of different derivatives that may exhibit enhanced biological activity .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies have shown that derivatives of this compound exhibit significant antibacterial effects. For instance, compounds derived from quinazoline structures have demonstrated activity against both Gram-positive and Gram-negative bacteria .
Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
---|---|---|
This compound | Moderate (61.91% - 95.23% compared to standard) | Significant |
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cell lines, particularly breast cancer cells (MCF-7), where it affects cell viability and alters cell cycle progression .
Key Findings:
- IC values indicate effective cytotoxicity against MCF-7 cells.
- The compound initiates apoptosis and halts the cell cycle at the S phase .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in cellular proliferation and survival pathways. For example, it has been noted to modulate signaling pathways related to apoptosis and inflammation .
Comparative Studies
When compared to similar compounds such as 6,7-dimethoxyquinazoline derivatives, this compound shows unique properties due to its specific substitution pattern on the quinazoline ring. This structural uniqueness may contribute to its enhanced stability and reactivity in biological systems .
Compound | Unique Features | Biological Activity |
---|---|---|
This compound | Methoxy and methyl groups | Antibacterial, Anticancer |
3-hydroxy-6,7-dimethoxyquinazolin | Lacks methyl group | Reduced activity compared to the target compound |
Case Studies
Recent studies have highlighted the potential of this compound as a lead compound for further drug development. Its derivatives have been synthesized and tested for various biological activities:
Properties
IUPAC Name |
6,7-dimethoxy-2-methyl-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-6-12-8-5-10(16-3)9(15-2)4-7(8)11(14)13-6/h4-5H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDKXNXSIGTHGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20318957 | |
Record name | 6,7-dimethoxy-2-methylquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20318957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35241-23-7 | |
Record name | 35241-23-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338200 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-dimethoxy-2-methylquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20318957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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